1-(2-methylbenzoyl)piperidin-4-amine hydrochloride
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Overview
Description
1-(2-methylbenzoyl)piperidin-4-amine hydrochloride is a chemical compound with a molecular formula of C13H19ClN2O. It is known for its unique structure, which includes a piperidine ring substituted with a 2-methylbenzoyl group. This compound is of interest in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of 1-(2-methylbenzoyl)piperidin-4-amine hydrochloride typically involves the reaction of 2-methylbenzoyl chloride with piperidin-4-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
1-(2-methylbenzoyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
1-(2-methylbenzoyl)piperidin-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.
Mechanism of Action
The mechanism of action of 1-(2-methylbenzoyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the 2-methylbenzoyl group play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
1-(2-methylbenzoyl)piperidin-4-amine hydrochloride can be compared with other piperidine derivatives, such as:
1-benzoylpiperidin-4-amine hydrochloride: Lacks the methyl group on the benzoyl ring, which may affect its binding affinity and biological activity.
1-(2-chlorobenzoyl)piperidin-4-amine hydrochloride: Contains a chlorine atom instead of a methyl group, potentially altering its reactivity and pharmacological properties.
1-(2-methylbenzoyl)piperidin-4-ol: The amine group is replaced by a hydroxyl group, leading to different chemical and biological behaviors.
Properties
CAS No. |
1158359-06-8 |
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Molecular Formula |
C13H19ClN2O |
Molecular Weight |
254.8 |
Purity |
95 |
Origin of Product |
United States |
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